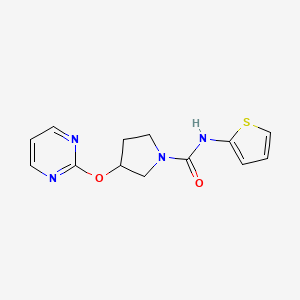

![molecular formula C16H17N5O3S B2829259 3-(1-(2-(1H-苯并[d][1,2,3]三唑-1-基)乙酰)哌啶-4-基)噻唑烷-2,4-二酮 CAS No. 2034386-97-3](/img/structure/B2829259.png)

3-(1-(2-(1H-苯并[d][1,2,3]三唑-1-基)乙酰)哌啶-4-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 1,2,3-triazole ring, a piperidine ring, and a thiazolidine-dione group. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It is known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The piperidine ring is a common structural motif in many pharmaceuticals and natural products, known for its bioactive properties. Thiazolidine-dione is a heterocyclic compound containing sulfur and oxygen, often used in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, which is known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its thermal stability .科学研究应用

合成技术化合物3-(1-(2-(1H-苯并[d][1,2,3]三唑-1-基)乙酰)哌啶-4-基)噻唑烷-2,4-二酮属于噻唑烷和恶唑烷的化学类别。研究表明了相关化合物的各种合成技术。例如,2-芳基-4-(乙氧羰基)恶唑烷和噻唑烷是从含有β-位羟基或巯基的α-氨基酸乙酯与芳香醛缩合而成的。进一步的化学转化包括脱氢形成恶唑和噻唑,以及与对硝基苯甲醛和哌啶相互作用形成曼尼希碱基(Badr、Aly、Fahmy 和 Mansour,1981)。

化学反应性和衍生物该化合物类别的化学反应性涉及通过与不同试剂的反应形成各种衍生物。硫代氨基脲用于合成通过硫亚甲基连接的三唑环,通过用氯乙酰氯使硫代氨基脲环化得到噻唑烷酮衍生物。涉及哌啶等环状仲胺的迈克尔加成反应生成噻唑并[3,2-b][1,2,4]-三唑-5-醇(Sarhan、Elsherif、Mahmoud 和 Habib,2008)。

微波辐射合成一系列5-亚苄基噻唑烷-2,4-二酮在没有溶剂的情况下通过微波辐射有效合成。该技术利用芳香醛与噻唑烷-2,4-二酮在哌啶和乙酸的催化下进行 Knoevenagel 缩合,提供了一种快速且无溶剂的合成方法(Yang、Chen、Chen 和 Zheng,2003)。

作用机制

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

It’s known that 1,2,3-triazole derivatives can interact with their targets in various ways, depending on the specific structure of the derivative and the nature of the target .

Biochemical Pathways

Compounds with a 1,2,3-triazole ring system are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been investigated, suggesting that this compound may also have interesting pharmacokinetic characteristics .

Result of Action

Given the diverse biological activities of 1,2,3-triazole derivatives, it’s likely that this compound could have significant molecular and cellular effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability, its interaction with its target, and its overall efficacy .

未来方向

The future research directions could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis process. Additionally, computational studies could be employed to predict its interaction with various biological targets and to investigate its drug-likeness .

属性

IUPAC Name |

3-[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c22-14(9-20-13-4-2-1-3-12(13)17-18-20)19-7-5-11(6-8-19)21-15(23)10-25-16(21)24/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETJSNOYHWYCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2829177.png)

![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2829180.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/no-structure.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2829189.png)

![2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2829190.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2829191.png)

![(3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2829192.png)

![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)

![4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2829198.png)